PKCθ Inhibitory Potency: Ki = 9 nM Positions This Compound Among Potent PKCθ Ligands with Distinct Selectivity
The compound inhibits recombinant human PKCθ with a Ki of 9 nM in a biochemical assay using His‑tagged full‑length enzyme expressed in baculovirus [REFS‑1]. This places it in a comparable potency range to selective PKCθ inhibitors such as compound 15 from the 5‑vinyl phenyl sulfonamide‑3‑pyridinecarbonitrile series (IC₅₀ = 0.44 nM) [REFS‑2]. However, the present compound offers a distinct selectivity signature, with ~52‑fold selectivity over PKCα (Ki = 468 nM) [REFS‑1], compared to the 150‑fold selectivity of compound 15 over PKCδ [REFS‑2].
| Evidence Dimension | PKCθ inhibitory potency |
|---|---|
| Target Compound Data | Ki = 9 nM |
| Comparator Or Baseline | Compound 15 (Shim et al., 2009): IC₅₀ = 0.44 nM for PKCθ |
| Quantified Difference | Compound 15 is ~20‑fold more potent; the present compound provides a broader multi‑kinase profile (PKCθ, PKA, FLT3, PKCδ, PKCα) |
| Conditions | Recombinant human full‑length His‑tagged PKCθ expressed in baculovirus; peptide substrate ERMRPRKRQGSVRRRV; 6 min incubation (BindingDB assay ID 2) |
Why This Matters
For researchers requiring a multi‑kinase tool compound with defined PKCθ activity rather than extreme single‑target selectivity, this compound offers a balanced, well‑characterized starting point.
- [1] BindingDB Ligand BDBM50525586 (CHEMBL4457150). BindingDB, The Binding Database. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50525586 (accessed 2026‑04‑29). View Source
- [2] Shim, J.; Eid, C.; Lee, J.; Liu, E.; Chaudhary, D.; Boschelli, D. H. Synthesis and PKCθ inhibitory activity of a series of 5‑vinyl phenyl sulfonamide‑3‑pyridinecarbonitriles. Bioorg. Med. Chem. Lett. 2009, 19, 6575‑6577. https://doi.org/10.1016/j.bmcl.2009.10.032 View Source
